
1-Dimethylamino-2-methylpentan-3-one
Overview
Description
1-Dimethylamino-2-methylpentan-3-one is an organic compound with the molecular formula C8H17NO It is a ketone with a dimethylamino group and a methyl group attached to the pentan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dimethylamino-2-methylpentan-3-one can be synthesized through a Mannich reaction involving pentan-3-one, formaldehyde, and dimethylamine. The reaction typically involves refluxing these reactants to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Dimethylamino-2-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as a vital building block in organic chemistry. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. For instance, it acts as an intermediate in the production of analgesics such as tapentadol, which combines opioid receptor agonism with norepinephrine reuptake inhibition .
Research has highlighted the compound's potential biological activities, particularly its interaction with the μ-opioid receptor. This interaction leads to analgesic effects, making it a subject of interest in pain management studies. Its role in modulating pain pathways has been documented through various biochemical analyses.
Medicinal Chemistry
In medicinal chemistry, 1-Dimethylamino-2-methylpentan-3-one is investigated for its therapeutic properties. It is a precursor in synthesizing drugs that target pain relief mechanisms. A notable study demonstrated its use in synthesizing naphthyl amino alcohols, which have analgesic properties .
Case Study 1: Synthesis of Tapentadol
A significant application of this compound is its role in synthesizing tapentadol. Research indicates that this compound can be efficiently converted into tapentadol through specific synthetic routes that enhance yield and purity. The dual-action mechanism of tapentadol as both an opioid receptor agonist and norepinephrine reuptake inhibitor has been extensively studied, showcasing the importance of this compound in developing new analgesics .
Case Study 2: Enzyme Interaction Studies
Another area of research involves studying the enzyme interactions facilitated by this compound. Its biochemical properties allow it to act as a substrate or inhibitor for various enzymes, impacting metabolic processes crucial for drug metabolism. This characteristic has been explored to understand better how this compound can influence metabolic pathways in biological systems .
Comparison of Similar Compounds
Compound Name | Structure | Key Characteristics |
---|---|---|
(2S)-1-(Dimethylamino)-2-methylbutan-3-one | Structure | Similar but less potent analgesic properties |
(2S)-1-(Dimethylamino)-2-methylhexan-3-one | Structure | Longer carbon chain affects pharmacokinetics |
Mechanism of Action
The mechanism of action of 1-Dimethylamino-2-methylpentan-3-one involves its role as a nucleophilic catalyst. It facilitates reactions by stabilizing intermediate complexes, thereby enhancing the reaction rate and yield. The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in.
Comparison with Similar Compounds
- 2-Dimethylamino-2-methylpentan-3-one
- 3-Dimethylamino-2-methylpentan-3-one
- 1-Dimethylamino-3-methylpentan-3-one
Comparison: 1-Dimethylamino-2-methylpentan-3-one is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it suitable for specific research and industrial purposes .
Biological Activity
1-Dimethylamino-2-methylpentan-3-one (CAS No. 51690-03-0) is an organic compound with significant biological activity, particularly in the context of analgesic drug development. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a ketone characterized by a dimethylamino group attached to a methylpentan backbone. Its molecular formula is . The compound is primarily studied for its interactions with biological molecules, particularly its role as an agonist at the μ-opioid receptor, which is crucial for pain modulation.
Target Interaction
The primary target of this compound is the μ-opioid receptor . Upon binding, it activates this receptor, leading to a cascade of intracellular events that ultimately result in pain relief.
Biochemical Pathways
The activation of the μ-opioid receptor by this compound triggers several biochemical pathways:
- Reduction in Pain Perception : The compound's action results in decreased perception of pain through modulation of pain signaling pathways.
- Influence on Cellular Functions : It affects various cellular processes by interacting with cell signaling pathways and altering gene expression.
Analgesic Properties
Research indicates that this compound exhibits opioid-like analgesic properties. For example, it has been shown to compete with μ-selective ligands and inhibit enkephalin hydrolyzing enzymes, which are critical for pain modulation .
A study highlighted its efficacy in synthesizing derivatives with enhanced analgesic properties, emphasizing its potential in developing new pain management therapies .
Comparative Studies
A comparative analysis with similar compounds reveals that this compound has unique structural characteristics that influence its reactivity and biological activity. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Dimethylamino group on pentan backbone | μ-opioid receptor agonist |
2-Dimethylamino-2-methylpentan-3-one | Variation in methyl group placement | Different analgesic profile |
3-Dimethylamino-2-methylpentan-3-one | Altered functional groups | Varies in receptor affinity |
Synthesis and Biological Evaluation
Several studies have synthesized derivatives of this compound to evaluate their biological activities. For instance, research on its derivatives demonstrated varying degrees of interaction with the μ-opioid receptor and differing analgesic effects .
A notable case involved the synthesis of tapentadol hydrochloride, where this compound served as a precursor. The resulting compound exhibited improved analgesic efficacy compared to its predecessors.
Safety and Hazards
Safety assessments classify this compound under GHS07 for potential hazards. It is essential to handle this compound with care due to its biological activity and potential side effects associated with opioid receptor activation.
Properties
IUPAC Name |
1-(dimethylamino)-2-methylpentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWGKOYVOZJNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388851 | |
Record name | 1-dimethylamino-2-methylpentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51690-03-0 | |
Record name | 1-dimethylamino-2-methylpentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethylamino)-2-methyl-3-pentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Dimethylamino-2-methylpentan-3-one of interest in analgesic drug development?
A1: this compound serves as a crucial building block in synthesizing alkylaminoalkylnaphthalene derivatives, particularly compound 3 (1-ethyl-1-hydroxy-1-[2-(6-hydroxynaphthyl)]-2-methyl-3- dimethylaminopropane) []. This compound exhibits promising opioid-like analgesic properties, including μ-selective ligand competition and enkephalin hydrolyzing enzyme inhibition [].
Q2: How does the stereochemistry of this compound-derived compounds affect their analgesic activity?
A2: this compound possesses two chiral centers, allowing for the existence of diastereomers and enantiomers. Research has shown that the binding of opioid-like analgesics to their target receptors is stereoselective []. Specifically, the (+)-(1R,2R)-enantiomer of compound 3, derived from the corresponding enantiomer of this compound, demonstrates significantly greater analgesic potency compared to its racemic counterpart or the (1S,2S)-enantiomer []. This highlights the importance of stereochemical control in synthesizing these analgesic compounds to optimize their activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.